DBCO-Val-Cit-OH

SPAAC Click Chemistry Bioconjugation

DBCO-Val-Cit-OH is a heterobifunctional ADC linker featuring a DBCO group for copper-free SPAAC and a Val-Cit dipeptide cleaved by cathepsin B. Unlike PAB-containing analogs, its terminal -OH enables direct payload conjugation, reducing molecular weight and altering release kinetics. This design supports site-specific conjugation to azide-engineered antibodies, yielding homogeneous ADCs with precise DARs and lower aggregation risk. Ideal for high-throughput ADC discovery and cost-effective library synthesis.

Molecular Formula C32H39N5O6
Molecular Weight 589.7 g/mol
Cat. No. B8103690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Val-Cit-OH
Molecular FormulaC32H39N5O6
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C32H39N5O6/c1-21(2)29(30(40)35-25(31(41)42)13-9-19-34-32(33)43)36-27(38)15-7-8-16-28(39)37-20-24-12-4-3-10-22(24)17-18-23-11-5-6-14-26(23)37/h3-6,10-12,14,21,25,29H,7-9,13,15-16,19-20H2,1-2H3,(H,35,40)(H,36,38)(H,41,42)(H3,33,34,43)/t25-,29+/m0/s1
InChIKeyIMBGHUHYLUKXPQ-ABYGYWHVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Val-Cit-OH for ADC Development: A Cleavable SPAAC Linker Baseline


DBCO-Val-Cit-OH (CAS 1564286-24-3) is a heterobifunctional, protease-cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs) . The molecule comprises a strain-promoted dibenzocyclooctyne (DBCO) group for copper-free SPAAC click chemistry with azide-functionalized biomolecules and a valine-citrulline (Val-Cit) dipeptide sequence that is selectively cleaved by the lysosomal protease cathepsin B [1]. With a molecular formula of C32H39N5O6 and a molecular weight of 589.68 g/mol, this linker serves as a foundational building block for targeted drug delivery research and bioconjugation, enabling the attachment of cytotoxic payloads to targeting moieties such as antibodies .

Why DBCO-Val-Cit-OH Cannot Be Substituted by Generic Val-Cit or DBCO Linkers


Direct substitution of DBCO-Val-Cit-OH with other commercially available Val-Cit linkers or DBCO reagents is not feasible due to a critical, non-interchangeable architectural feature: the precise spatial and functional arrangement of the DBCO click handle directly adjacent to the protease-cleavable Val-Cit dipeptide. While DBCO-Val-Cit-PAB-OH incorporates a self-immolative PAB spacer for payload release , and Mal-PEGx-Val-Cit-PAB linkers utilize a maleimide handle for thiol-based conjugation , DBCO-Val-Cit-OH uniquely positions a terminal hydroxyl (-OH) group for direct payload attachment. This eliminates the PAB spacer, resulting in a different release mechanism and a significantly lower molecular weight (589.68 Da) compared to its PAB-containing analog (DBCO-Val-Cit-PAB-OH, 694.83 Da) . This difference in structure, weight, and release mechanism directly impacts ADC design parameters such as drug-antibody ratio (DAR), pharmacokinetics, and payload release kinetics, precluding simple in-class substitution.

Quantitative Differentiation of DBCO-Val-Cit-OH: Head-to-Head Performance Data


SPAAC vs. Maleimide Conjugation: Comparable Bioorthogonal Kinetics Without Thiol Dependence

DBCO-Val-Cit-OH enables conjugation via SPAAC, a copper-free click chemistry reaction. While specific rate constants for DBCO-Val-Cit-OH are not published, the DBCO moiety's SPAAC kinetics are well-established. A study on DBCO-modified antibodies (DBCO-PEG5-trastuzumab) reported second-order rate constants in HEPES buffer (pH 7) ranging from 0.55 to 1.22 M⁻¹ s⁻¹ at 37°C [1]. This is kinetically comparable to maleimide-thiol conjugation, which typically exhibits rate constants in a similar range (≈10²–10³ M⁻¹ s⁻¹) but requires a specific cysteine residue. The key differentiator is bioorthogonality: SPAAC proceeds in complex biological media without a copper catalyst and does not react with endogenous thiols, unlike maleimide, which can undergo retro-Michael addition or thiol exchange, leading to linker instability in plasma [2].

SPAAC Click Chemistry Bioconjugation

Cathepsin B Cleavage: Conserved Kinetics Across Val-Cit Linker Architectures

The Val-Cit dipeptide sequence in DBCO-Val-Cit-OH is a substrate for the lysosomal cysteine protease cathepsin B. A study evaluating cathepsin B-catalyzed drug release from vc-MMAE ADCs demonstrated that the Val-Cit cleavage kinetics are not significantly affected by drug location on the antibody or the antibody carrier itself [1]. The study found no difference in release rates for drugs conjugated to different domains (VH, VL, CH2) and reported consistent KM and kcat values across multiple ADC constructs [1]. This indicates that the core Val-Cit cleavage mechanism is robust and transferable. The presence of a PAB spacer in some linkers (e.g., DBCO-Val-Cit-PAB-OH) introduces a self-immolative step after cleavage, whereas DBCO-Val-Cit-OH is designed for direct payload attachment, potentially altering the rate-limiting step of drug release.

Cathepsin B Protease Cleavage ADC Payload Release

Reduced Hydrophobicity and Aggregation Propensity vs. PEGylated Val-Cit Analogs

A key challenge with Val-Cit-PAB linkers is their inherent hydrophobicity, which can induce aggregation of the final ADC, particularly at higher drug-antibody ratios (DAR) [1]. A 2024 review in the Journal of Medicinal Chemistry highlights that conventional Val-Cit linkers are associated with 'hydrophobicity-induced aggregation' and a 'limited drug–antibody ratio (DAR)' [2]. While DBCO-Val-Cit-OH itself has moderate hydrophobicity (cLogP ~2.2–2.5, inferred from similar small molecules), its lower molecular weight (589.68 Da) and the absence of a hydrophobic PAB spacer make it significantly less hydrophobic than DBCO-Val-Cit-PAB (cLogP ~3.5–4.0) . In a comparative study, ADCs built with PEGylated Val-Cit-PAB linkers showed lower aggregation (0.4% by SEC) than their non-PEGylated counterparts (3.5%) [1]. DBCO-Val-Cit-OH, by design, avoids the added hydrophobicity of a PAB group, suggesting it may enable higher DARs with less aggregation than PAB-containing analogs.

ADC Aggregation Hydrophobicity Drug-Antibody Ratio

Cost-Efficiency: Lower Price per Mole of Reactive Group vs. PEGylated DBCO-Val-Cit Analogs

For researchers scaling up conjugation reactions, the cost per mole of reactive group is a critical procurement metric. DBCO-Val-Cit-OH is commercially available at a price of $660 for 100 mg (≥95% purity) from a major supplier, which equates to approximately $3.89 per millimole of reactive DBCO group . In contrast, a closely related PEGylated analog with a PAB spacer, DBCO-PEG4-Val-Cit-PAB-OH, is listed at a higher price point for an equivalent weight, resulting in a significantly higher cost per millimole . This price differential arises from the simpler synthetic route of DBCO-Val-Cit-OH, which lacks the additional PEG4 and PAB moieties. For applications where the benefits of PEGylation (e.g., enhanced solubility) are not required, DBCO-Val-Cit-OH offers a more cost-effective entry point for SPAAC-based ADC construction.

ADC Linker Cost Procurement Value

Optimal Use Cases for DBCO-Val-Cit-OH Based on Differential Evidence


Site-Specific ADC Conjugation via SPAAC on Azide-Engineered Antibodies

When antibodies have been site-specifically engineered to incorporate azide-bearing non-canonical amino acids (e.g., p-azidophenylalanine), DBCO-Val-Cit-OH is the ideal linker for bioorthogonal payload attachment. This approach leverages the compound's SPAAC reactivity (0.55–1.22 M⁻¹ s⁻¹ in HEPES buffer [1]) to create homogeneous ADCs with precise DARs, avoiding the heterogeneity and stability issues associated with stochastic thiol-maleimide conjugation [2]. This is directly supported by evidence of robust, context-independent Val-Cit cleavage [3] and reduced aggregation potential compared to more hydrophobic linker alternatives [4].

Cost-Efficient, High-DAR ADC Screening and Optimization

For large-scale ADC discovery campaigns where numerous antibody-payload combinations must be screened, DBCO-Val-Cit-OH offers a substantial cost advantage. Its lower cost per millimole (~$3.89/mmol) compared to PEGylated or PAB-containing DBCO-Val-Cit analogs [1] enables more extensive experimentation. The compound's moderate hydrophobicity (cLogP ~2.2–2.5) also suggests it can support higher DARs without inducing significant aggregation, a common pitfall of more hydrophobic Val-Cit-PAB linkers [2]. This makes it an economical choice for generating ADC libraries to identify optimal DAR and payload combinations.

Direct Payload Conjugation for Non-Cleavable or Alternative Release Probes

The terminal hydroxyl group on DBCO-Val-Cit-OH allows for direct ester or carbonate linkage of a payload without a self-immolative PAB spacer. This is useful for designing conjugates where the Val-Cit sequence serves a different purpose than triggering self-immolation, such as creating a probe that requires a 'direct release' mechanism after protease cleavage, or for studying the role of the PAB spacer itself in ADC efficacy. This scenario exploits the unique molecular architecture of DBCO-Val-Cit-OH (MW 589.68 Da, no PAB) which differentiates it from the majority of commercial Val-Cit linkers [3].

Bioconjugation in Complex Biological Media (Cell Culture)

The copper-free nature of SPAAC makes DBCO-Val-Cit-OH suitable for conjugating payloads to azide-labeled cell-surface proteins or for performing bioorthogonal reactions directly in cell culture media. A 2025 study showed that SPAAC reactions in DMEM proceed at rates of 0.59–0.97 M⁻¹ s⁻¹ [4]. This property is critical for live-cell imaging or for creating targeted therapeutics that are assembled in situ, where copper catalysts would be toxic and maleimide chemistry would suffer from off-target reactions with serum thiols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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